1-(3-Amino-4-pyridyl)-2-pyrrolidinone
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Overview
Description
1-(3-Amino-4-pyridyl)-2-pyrrolidinone is an organic compound that features a pyridine ring substituted with an amino group at the 3-position and a pyrrolidinone ring
Preparation Methods
The synthesis of 1-(3-Amino-4-pyridyl)-2-pyrrolidinone typically involves the reaction of 3,4-diaminopyridine with a suitable reagent to introduce the pyrrolidinone moiety. One common method involves the use of acetonitrile as a solvent and a catalyst to facilitate the reaction. The reaction conditions often include mild temperatures and controlled pH to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(3-Amino-4-pyridyl)-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The amino group on the pyridine ring can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(3-Amino-4-pyridyl)-2-pyrrolidinone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-Amino-4-pyridyl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. For example, it may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(3-Amino-4-pyridyl)-2-pyrrolidinone can be compared with other similar compounds, such as:
3-Amino-4-bromopyridine: This compound has a bromine atom instead of the pyrrolidinone ring, leading to different chemical properties and reactivity.
Piperazine, 1-(3-amino-4-pyridyl)-4-methyl-: This compound features a piperazine ring, which imparts different biological activities and applications.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in various fields.
Properties
Molecular Formula |
C9H11N3O |
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Molecular Weight |
177.20 g/mol |
IUPAC Name |
1-(3-aminopyridin-4-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C9H11N3O/c10-7-6-11-4-3-8(7)12-5-1-2-9(12)13/h3-4,6H,1-2,5,10H2 |
InChI Key |
XCIZXOZCAXEVTL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=C(C=NC=C2)N |
Origin of Product |
United States |
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